molecular formula C5H12N2O2 B13100907 (3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol

(3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol

Cat. No.: B13100907
M. Wt: 132.16 g/mol
InChI Key: QENVKASRDZHLGC-RFZPGFLSSA-N
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Description

(3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a hexahydropyridazine ring with hydroxymethyl and hydroxyl functional groups, which may contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol typically involves the following steps:

    Starting Materials: The synthesis may begin with readily available starting materials such as 1,2-diamines and aldehydes.

    Cyclization: The formation of the hexahydropyridazine ring can be achieved through cyclization reactions, often under acidic or basic conditions.

    Functional Group Introduction: The hydroxymethyl and hydroxyl groups can be introduced through selective reduction or oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The hydroxyl group can be reduced to form a methylene group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Methylene derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol can be used as a building block for the synthesis of more complex molecules.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

Industry

In the chemical industry, the compound can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol would depend on its specific biological targets. Generally, the compound may interact with enzymes or receptors, modulating their activity and leading to a biological response. The hydroxymethyl and hydroxyl groups may play a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Hexahydropyridazine Derivatives: Compounds with similar ring structures but different functional groups.

    Hydroxymethyl Derivatives: Compounds with hydroxymethyl groups attached to different ring systems.

Uniqueness

(3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol is unique due to its specific stereochemistry and functional groups, which may confer distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

(3R,4R)-3-(hydroxymethyl)diazinan-4-ol

InChI

InChI=1S/C5H12N2O2/c8-3-4-5(9)1-2-6-7-4/h4-9H,1-3H2/t4-,5-/m1/s1

InChI Key

QENVKASRDZHLGC-RFZPGFLSSA-N

Isomeric SMILES

C1CNN[C@@H]([C@@H]1O)CO

Canonical SMILES

C1CNNC(C1O)CO

Origin of Product

United States

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